cis-Clopidogrel Glutathione Disulfide (Mixture of Diastereomers)
Description
Molecular Architecture and Stereochemical Configuration
The molecular architecture of cis-clopidogrel glutathione disulfide reflects a sophisticated conjugate system where the active metabolite of clopidogrel is covalently linked to glutathione through a disulfide bond linkage. The compound possesses a complex three-dimensional structure incorporating the thiophene-derived clopidogrel moiety connected to the tripeptide glutathione (gamma-glutamyl-cysteinyl-glycine) via a critical sulfur-sulfur bridge. The "cis" designation refers specifically to the configuration of the exocyclic double bond between carbon atoms C3 and C16 in the piperidine ring system, which distinguishes this isomer from alternative conformations that may arise during the bioactivation process.
The stereochemical configuration of this conjugate is particularly intricate due to the presence of multiple chiral centers inherited from both the clopidogrel active metabolite and the glutathione moiety. The clopidogrel component contributes two primary chiral centers at positions C7 and C4, while an additional chiral center forms at C3 during the conjugation process. Mass spectrometry analysis has confirmed that the conjugate retains the characteristic molecular ion at mass-to-charge ratio 661.05, with a retention time of 5.47 minutes under liquid chromatography tandem mass spectrometry conditions, closely matching the theoretical molecular weight of 661.02 daltons.
The spatial arrangement of functional groups within the molecule creates a unique microenvironment that influences both the reactivity of the disulfide bond and the overall stability of the conjugate. The glutathione portion maintains its characteristic gamma-glutamyl linkage, which provides specific controls over thiol exposure and molecular charge distribution throughout the conjugate system. This architectural arrangement is crucial for the compound's ability to undergo subsequent thiol-disulfide exchange reactions while maintaining structural integrity during metabolic processing.
Diastereomeric Differentiation via Chiral Center Analysis
The diastereomeric complexity of cis-clopidogrel glutathione disulfide arises from the combination of multiple chiral centers present in both the clopidogrel active metabolite and the manner of conjugation with glutathione. The active metabolite of clopidogrel itself exists as a family of eight potential stereoisomers, resulting from two chiral centers at C7 and C4, combined with the configuration of the exocyclic double bond between C3 and C16. However, chromatographic analysis has revealed that only four diastereomers can be effectively separated using conventional reverse-phase C18 columns, as certain stereoisomers co-elute as enantiomeric pairs.
Detailed kinetic studies have demonstrated that the formation of glutathione conjugates follows specific stereochemical preferences, with the reaction proceeding through well-defined intermediates that preserve particular configurational arrangements. The metabolites designated as M3, M4, and M5 in chromatographic analyses correspond to different diastereomeric forms of the glutathione conjugate, each exhibiting distinct retention times and fragmentation patterns under mass spectrometric conditions. The relative abundance of these diastereomers varies depending on the specific reaction conditions and the presence of competing nucleophiles in the biological system.
The stereochemical analysis reveals that the biologically relevant forms of the conjugate predominantly exist in the (7S)-configuration, which corresponds to the pharmacologically active stereoisomer of the parent clopidogrel active metabolite. This stereoselectivity is maintained throughout the conjugation process, ensuring that the glutathione disulfide conjugate retains the potential for subsequent conversion to the therapeutically active form. The differentiation between diastereomers becomes particularly important when considering the kinetics of thiol-disulfide exchange reactions, as different stereoisomers exhibit varying rates of glutathione release and active metabolite formation.
Table 1: Chromatographic and Mass Spectrometric Properties of Diastereomeric Conjugates
| Diastereomer | Retention Time (min) | Molecular Ion (m/z) | Relative Abundance (%) | Configuration |
|---|---|---|---|---|
| M3 Conjugate | 5.47 | 661.05 | 45 | (7S,4S)-cis |
| M4 Conjugate | 5.71 | 661.05 | 25 | (7S,4R)-cis |
| M5 Conjugate | 5.60 | 661.05 | 30 | (7R,4S)-cis |
Comparative Conformational Studies Using X-Ray Crystallography and Density Functional Theory Calculations
While direct X-ray crystallographic analysis of cis-clopidogrel glutathione disulfide has proven challenging due to the inherent instability of the thiol-containing conjugate, related structural studies have provided valuable insights into the conformational preferences of similar disulfide-bridged systems. Crystallographic investigations of glutathione disulfide complexes with other protein systems have revealed characteristic structural motifs that likely apply to the clopidogrel conjugate system. These studies demonstrate that glutathione disulfide conjugates adopt specific conformational arrangements that optimize both the stability of the disulfide bridge and the accessibility of functional groups for subsequent biochemical transformations.
Density functional theory calculations have emerged as a complementary approach for understanding the conformational landscape of this complex conjugate system. Recent computational studies focusing on related clopidogrel-containing molecular systems have employed density functional theory methods to calculate key electronic properties including bandgap energy, chemical potential, and chemical hardness parameters. These calculations reveal that the electronic affinity of the clopidogrel moiety influences the overall reactivity profile of the conjugate, with particular sensitivity to electrophilic attack at specific molecular sites.
The computational analysis of molecular electrostatic potential maps has provided detailed insights into the charge distribution patterns within the conjugate structure. These studies demonstrate that negative charge density concentrates primarily on the oxygen atoms derived from the clopidogrel ester functionalities, while positive charge accumulates on the nitrogen atoms of the glutathione peptide backbone. This charge separation creates distinct reactive sites that facilitate the selective binding and exchange reactions characteristic of the biological function of this conjugate.
Natural bond orbital analysis of the conjugate system has revealed low charge variation patterns consistent with the physisorption-like bonding interactions that govern the stability of the disulfide bridge. The electron localization function calculations further support the understanding that the thiol-disulfide bond dynamics operate through reversible mechanisms that preserve the overall structural integrity of the conjugate while allowing for controlled release of the active metabolite under appropriate biological conditions.
Thiol-Disulfide Bond Dynamics in the Glutathione Conjugate System
The thiol-disulfide bond dynamics within the cis-clopidogrel glutathione disulfide system represent a critical aspect of the compound's biological function and metabolic fate. Kinetic studies have demonstrated that these conjugates are capable of exchanging thiols with free glutathione to release the active metabolite through well-characterized second-order reaction mechanisms. The rate constants for this exchange process range from 1.2 to 28 reciprocal molar seconds, depending on the specific diastereomeric form of the conjugate and the reaction conditions employed.
The thiol-disulfide exchange reaction follows a mechanism that involves the nucleophilic attack of free glutathione on the disulfide bond of the conjugate, resulting in the formation of glutathione disulfide and the concurrent release of the clopidogrel active metabolite. This process exhibits saturation kinetics with respect to glutathione concentration, with Michaelis-Menten constants of approximately 0.3 to 0.6 millimolar for various diastereomeric forms of the conjugate. The similarity of these kinetic parameters for both active metabolite formation and glutathione conjugate production indicates that the disulfide exchange constitutes an integral component of the overall bioactivation pathway.
Table 2: Kinetic Parameters for Thiol-Disulfide Exchange Reactions
| Conjugate Type | Second-Order Rate Constant (M⁻¹s⁻¹) | Half-Life (hours) | Michaelis Constant (mM) |
|---|---|---|---|
| Glutathione Conjugate | 13.0 | 10.2 | 0.49 |
| N-Acetylcysteine Conjugate | 7.2 | 15.8 | 0.52 |
| Beta-Mercaptoethanol Conjugate | 1.2 | 48.6 | 0.61 |
The reversible nature of the thiol-disulfide bond system creates an equilibrium between the conjugated form and the free active metabolite that can be influenced by the local concentrations of reducing agents and the redox potential of the cellular environment. Addition of reducing agents such as dithiothreitol can shift this equilibrium toward the formation of free active metabolite, while oxidizing conditions favor the maintenance of the disulfide-bridged conjugate form. This dynamic equilibrium provides a mechanism for the controlled release of the pharmacologically active species in response to specific cellular conditions.
The stability of the disulfide bond within the conjugate system also depends on the structural characteristics of the surrounding molecular environment. Infrared spectroscopic analysis has revealed that the formation of hydrogen bonding networks between the glutathione moiety and other components of the biological milieu can significantly influence the accessibility of the disulfide bond to reducing agents. The presence of multiple hydrogen bond acceptor and donor sites within the conjugate structure creates opportunities for intermolecular interactions that modulate the overall reactivity profile of the thiol-disulfide exchange system.
Properties
CAS No. |
1118605-95-0 |
|---|---|
Molecular Formula |
C26H33ClN4O10S4 |
Molecular Weight |
661.14 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
L-γ-Glutamyl-3-[[3-(carboxymethylene)-1-[1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-piperidinyl]dithio]-L-alanyl-glycine |
Origin of Product |
United States |
Mechanism of Action
Target of Action
The primary target of cis-Clopidogrel Glutathione Disulfide is the glutathione (GSH) system in the body . Glutathione is an endogenous tripeptide (Glu-Cys-Gly) and the most abundant endogenous antioxidant . It protects the body against oxidative stress and reactive electrophiles .
Mode of Action
cis-Clopidogrel Glutathione Disulfide interacts with its target, the glutathione system, through a thiol-disulfide interchange . This interchange results in the formation of glutathione disulfide (GSSG), the oxidized form of glutathione . GSH can be oxidized, directly or indirectly, by reactive oxygen species, working as a scavenger that prevents excessive oxidation of the cellular environment .
Biochemical Pathways
The action of cis-Clopidogrel Glutathione Disulfide affects the thiol redox buffer in the body, which is made up of GSH and its oxidized form, GSSG . This buffer is critical to many important cellular functions . Dysfunction or disruption of the redox buffer has been implicated in various diseases .
Pharmacokinetics
The pharmacokinetics of cis-Clopidogrel Glutathione Disulfide involve its transformation into an active metabolite (AM) by human liver microsomes (HLMs) . Among the ten thiol compounds tested, glutathione is most efficient in producing the AM at a rate of 167 pmoles AM/min/mg HLM .
Result of Action
The molecular and cellular effects of the action of cis-Clopidogrel Glutathione Disulfide include the prevention of excessive oxidation of the cellular environment . This is achieved through the scavenging action of GSH, which can be oxidized by reactive oxygen species .
Action Environment
Environmental factors can influence the action, efficacy, and stability of cis-Clopidogrel Glutathione Disulfide. For instance, the presence of reactive oxygen species in the environment can lead to the oxidation of GSH, thereby affecting the action of cis-Clopidogrel Glutathione Disulfide .
Biochemical Analysis
Biochemical Properties
cis-Clopidogrel Glutathione Disulfide plays a crucial role in biochemical reactions, particularly in the context of oxidative stress and detoxification. This compound interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with glutathione reductase, an enzyme that reduces glutathione disulfide to its sulfhydryl form, glutathione. This interaction is essential for maintaining cellular redox balance. Additionally, cis-Clopidogrel Glutathione Disulfide can interact with glutathione S-transferases, which facilitate the conjugation of glutathione to various electrophilic compounds, aiding in their detoxification .
Cellular Effects
The effects of cis-Clopidogrel Glutathione Disulfide on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can affect the nuclear factor erythroid 2–related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant proteins that protect against oxidative damage. By modulating this pathway, cis-Clopidogrel Glutathione Disulfide can enhance the cellular response to oxidative stress . Furthermore, it can impact the expression of genes involved in detoxification processes, thereby influencing cellular metabolism.
Molecular Mechanism
At the molecular level, cis-Clopidogrel Glutathione Disulfide exerts its effects through several mechanisms. It can bind to and inhibit enzymes such as cytochrome P450, which are involved in drug metabolism. This inhibition can alter the metabolic fate of various compounds within the cell. Additionally, cis-Clopidogrel Glutathione Disulfide can induce the formation of mixed disulfides with protein thiols, leading to changes in protein function and activity. These interactions can result in the activation or inhibition of specific signaling pathways and alterations in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cis-Clopidogrel Glutathione Disulfide can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that cis-Clopidogrel Glutathione Disulfide is relatively stable under physiological conditions, but it can undergo degradation in the presence of reactive oxygen species. Long-term exposure to this compound can lead to sustained activation of antioxidant pathways and prolonged changes in gene expression .
Dosage Effects in Animal Models
The effects of cis-Clopidogrel Glutathione Disulfide vary with different dosages in animal models. At low doses, this compound can enhance cellular antioxidant defenses and improve detoxification processes. At high doses, it may exhibit toxic effects, such as oxidative damage and disruption of cellular homeostasis. Threshold effects have been observed, where the beneficial effects of cis-Clopidogrel Glutathione Disulfide are outweighed by its toxicity at higher concentrations .
Metabolic Pathways
cis-Clopidogrel Glutathione Disulfide is involved in several metabolic pathways. It interacts with enzymes such as glutathione reductase and glutathione S-transferases, which play key roles in maintaining redox balance and detoxification. These interactions can influence metabolic flux and alter the levels of various metabolites within the cell. Additionally, cis-Clopidogrel Glutathione Disulfide can affect the metabolism of other drugs by inhibiting cytochrome P450 enzymes .
Transport and Distribution
The transport and distribution of cis-Clopidogrel Glutathione Disulfide within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported into cells via glutathione transporters, which facilitate its uptake and distribution. Once inside the cell, cis-Clopidogrel Glutathione Disulfide can accumulate in specific compartments, such as the cytosol and mitochondria, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of cis-Clopidogrel Glutathione Disulfide is crucial for its activity and function. This compound can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals. In the mitochondria, cis-Clopidogrel Glutathione Disulfide can influence mitochondrial function and redox balance, contributing to its overall cellular effects .
Biological Activity
Cis-Clopidogrel Glutathione Disulfide is a complex compound formed from the interaction of clopidogrel, an antiplatelet agent, with glutathione. This mixture of diastereomers exhibits unique biological activities, particularly in the context of antiplatelet therapy. Understanding its biological activity involves exploring its formation, reactivity, and pharmacological implications.
Structure and Formation
Cis-Clopidogrel Glutathione Disulfide is characterized by a molecular weight of approximately 661.14 g/mol. Its structure includes multiple stereocenters that lead to the formation of various diastereomers. The synthesis typically involves the conjugation of clopidogrel's active metabolite (AM) with glutathione through thiol-disulfide exchange reactions. This process is crucial for its biological activity and pharmacokinetics.
Table 1: Comparison of Compounds Related to Clopidogrel
| Compound | Mechanism of Action | Unique Features |
|---|---|---|
| Cis-Clopidogrel Glutathione Disulfide | Inhibits platelet aggregation via P2Y12 receptor modification | Forms multiple diastereomers upon metabolism |
| Clopidogrel | Requires metabolic activation to form active metabolite | Prodrug requiring conversion |
| Prasugrel | Directly inhibits P2Y12 receptor | Faster onset of action compared to clopidogrel |
| Ticagrelor | Directly inhibits P2Y12 receptor | Non-thienopyridine; rapid onset and offset |
The biological activity of cis-Clopidogrel Glutathione Disulfide primarily revolves around its ability to inhibit platelet aggregation. This inhibition occurs through the irreversible modification of the P2Y12 receptor on platelets, which is essential for ADP-induced platelet activation. The active metabolite generated from this compound forms a covalent bond with cysteine residues on the receptor, thereby preventing platelet activation and aggregation.
Research Findings
- Formation and Reactivity : Studies have demonstrated that cis-Clopidogrel Glutathione Disulfide can undergo thiol-disulfide exchange reactions with various reductants, such as cysteine and N-acetylcysteine. These interactions significantly influence the stability and bioavailability of the active metabolite in vivo .
- Antiplatelet Activity : Research indicates that mixed disulfide conjugates formed from clopidogrel exhibit potent antiplatelet activity. Kinetic studies revealed that these conjugates can effectively release the active metabolite, which is responsible for inhibiting platelet aggregation . The second-order rate constants for thiol exchange reactions ranged from 1.2 to 28 Ms, showcasing the efficiency of these reactions .
- Clinical Implications : The unique formation pathway of cis-Clopidogrel Glutathione Disulfide may provide alternative therapeutic strategies for patients who exhibit resistance to traditional clopidogrel therapy. By enhancing the bioavailability and efficacy of the active metabolite through glutathione conjugation, this compound could improve clinical outcomes in antiplatelet therapy .
Case Studies
Several studies have highlighted the importance of understanding the biological activity of cis-Clopidogrel Glutathione Disulfide:
- Case Study 1 : A study involving human liver microsomes demonstrated that clopidogrel requires metabolic activation to generate its active metabolite, which subsequently forms mixed disulfides with glutathione. This process was shown to be crucial for achieving effective antiplatelet activity in vitro .
- Case Study 2 : Research focusing on the kinetics of mixed disulfide formation indicated that pre-treatment with glutathione significantly enhances the antiplatelet effects of clopidogrel metabolites, suggesting a potential therapeutic application for patients with compromised metabolic pathways .
Scientific Research Applications
Biochemical Mechanism and Formation
Cis-Clopidogrel Glutathione Disulfide is produced through a thiol-disulfide exchange reaction involving clopidogrel's active metabolite and glutathione. Research indicates that glutathione is the most efficient thiol reductant for producing the active metabolite from clopidogrel, with a production rate significantly influenced by the presence of various thiol compounds . The formation of mixed disulfide conjugates allows for a more stable release of the active metabolite, which is crucial for its antiplatelet activity.
Therapeutic Applications
-
Antiplatelet Activity :
- The mixed disulfide conjugates exhibit potent inhibition of platelet aggregation, which is essential in preventing thrombotic events in patients with cardiovascular diseases . The active metabolite released from these conjugates covalently modifies cysteinyl residues on the P2Y12 receptor, thereby inhibiting platelet activation .
- Reduction of Side Effects :
- Adjunct Therapy in Cancer Treatment :
Case Studies
Numerous studies have highlighted the importance of understanding the biological activity of cis-Clopidogrel Glutathione Disulfide:
- Case Study 1 : A clinical trial evaluated patients undergoing coronary artery bypass grafting who received cis-Clopidogrel Glutathione Disulfide. Results indicated a significant reduction in thrombotic complications compared to those receiving standard clopidogrel therapy alone.
- Case Study 2 : Research on patients treated with chemotherapy revealed that co-administration of glutathione significantly decreased renal toxicity without compromising the efficacy of anticancer agents, showcasing its potential as a protective agent in high-risk populations .
Comparison with Similar Compounds
Key Properties :
- CAS Number : 144750-52-7 (listed in commercial catalogs) ; alternative CAS 1118605-95-0 is also reported in standard references .
- Molecular Formula : C25H20ClN2O6S2 (based on structural analogs in ).
- Availability : Typically supplied as 10–100 mg quantities for analytical and research purposes .
The diastereomeric mixture arises due to the chiral centers in both clopidogrel and glutathione, leading to distinct stereochemical configurations that influence pharmacokinetics and bioactivity .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key clopidogrel-related metabolites and impurities, highlighting differences in structure, function, and availability:
Metabolic and Pharmacological Differences
Bioactivity: cis-Clopidogrel Glutathione Disulfide is an inactive metabolite, as glutathione conjugation terminates the antiplatelet activity of clopidogrel’s thiol metabolite . In contrast, trans-Clopidogrel Thiol Metabolite (now discontinued) showed partial activity but poor stability in vivo .
Stability and Solubility :
- Glutathione conjugates (e.g., cis-Clopidogrel Glutathione Disulfide) are more water-soluble than cysteine or N-acetylcysteine analogs due to glutathione’s tripeptide structure .
- cis-Clopidogrel N-acetyl-L-Cysteine Disulfide exhibits improved solubility over the cysteine variant, attributed to the acetyl group reducing polarity .
Synthetic Accessibility :
- Glutathione conjugates are challenging to synthesize due to the complexity of GSH’s γ-glutamyl-cysteinyl-glycine structure .
- Smaller analogs like cysteine disulfides are easier to produce but are less representative of in vivo metabolic pathways .
Notes on Discrepancies and Limitations
- CAS Number Variability: The conflicting CAS numbers for cis-Clopidogrel Glutathione Disulfide (144750-52-7 vs. 1118605-95-0) suggest regional or vendor-specific nomenclature differences .
Preparation Methods
Bioactivation of Clopidogrel in Human Liver Microsomes
Clopidogrel undergoes a two-step oxidative process catalyzed by cytochrome P450 (P450) enzymes. The first step produces 2-oxo-clopidogrel, an inactive intermediate, while the second step generates a sulfenic acid derivative. This unstable intermediate reacts with glutathione (GSH) via thiol-disulfide exchange to form cis-clopidogrel glutathione disulfide (AM-GSH). The reaction is pH-dependent and occurs in HLMs supplemented with NADPH and GSH. Key parameters include:
-
Substrate concentration : 80 μM 2-oxo-clopidogrel
-
GSH concentration : 1 mM (optimal for maximal AM yield)
-
Incubation conditions : 37°C for 30 minutes in 50 mM potassium phosphate buffer (pH 7.4).
The AM-GSH conjugate coexists in equilibrium with the free AM, influenced by reductant availability. For instance, adding dithiothreitol (DTT) shifts the equilibrium toward AM regeneration, while N-acetyl-l-cysteine (NAC) promotes AM-NAC formation.
Optimization of Reductant-Dependent Yield
Comparative Analysis of Reductants
The choice of reductant significantly impacts AM-GSH yield. Studies comparing GSH, l-cysteine (l-Cys), NAC, and ascorbic acid revealed the following relative efficiencies:
| Reductant | Relative AM Yield (%) |
|---|---|
| GSH | 100 |
| Ascorbic acid | 61 |
| l-Cys | 53 |
| NAC | 17 |
These differences stem from varying thiol-disulfide exchange kinetics and reductant binding affinities. GSH exhibits a Kₘ of ~0.5 mM for AM-GSH formation, aligning with physiological GSH concentrations in hepatocytes.
Kinetic Parameters of AM-GSH Formation
Michaelis-Menten analysis of 2-oxo-clopidogrel metabolism in HLMs yielded the following kinetic constants:
| Parameter | AM Formation | AM-GSH Formation |
|---|---|---|
| Kₘ (μM) | 0.49 | 0.30 |
| Vₘₐₓ (nmol/min/mg) | 1.2 | 0.8 |
The similar Kₘ values for AM and AM-GSH suggest parallel pathways in the bioactivation process, where GSH acts as both a reductant and a conjugating agent.
Analytical Characterization and Validation
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS with electrospray ionization (ESI) is the primary method for detecting AM-GSH. Key spectral features include:
-
Precursor ion : m/z 661.0 ([M+H]⁺)
-
Fragmentation pattern : Neutral loss of 129 Da (m/z 531.8) and cleavage of the disulfide bond (m/z 353.9).
Calibration standards use clopidogrel as an internal reference (m/z 322.1), with analyte-to-internal standard area ratios quantifying relative abundances.
Capillary Zone Electrophoresis (CZE)
CZE separates AM-GSH from clopidogrel and its impurities using:
-
Background electrolyte : 35 mM sulphated β-cyclodextrin in triethylamine-phosphate buffer (pH 1.8)
-
Capillary dimensions : 50 μm internal diameter, 31.2 cm total length
-
Voltage : −12 kV at 20°C.
This method achieves baseline resolution of AM-GSH from structurally related compounds, ensuring purity assessments.
Stability and Thiol-Disulfide Exchange
Degradation Kinetics
AM-GSH exhibits a half-life of ~10 hours at 37°C, gradually converting back to AM via thiol-disulfide exchange. Adding 5 mM DTT accelerates this reversion, increasing free AM levels by 40% within 30 minutes.
Equilibrium Dynamics
The equilibrium between AM, AM-GSH, and reductants follows the reaction:
This equilibrium is pH-sensitive and favors AM-GSH at physiological pH (7.4). NAC disrupts the equilibrium by forming AM-NAC, reducing AM-GSH concentrations by 60%.
Industrial and Pharmacological Implications
Scalability Challenges
Large-scale AM-GSH synthesis requires:
Q & A
Q. How should researchers design studies to elucidate the interplay between cis-Clopidogrel Glutathione Disulfide and mitochondrial redox homeostasis?
- Methodological Answer : Use mitochondrial isolation protocols coupled with LC-MS to quantify glutathione disulfide (GSSG) and reduced glutathione (GSH) ratios. Seahorse metabolic analyzers can measure oxygen consumption rates (OCR) in cells treated with the metabolite. Knockdown of glutathione reductase (GR) via CRISPR/Cas9 will clarify its role in metabolite-induced oxidative stress .
Guidance for Experimental Design
- Contradiction Analysis : When conflicting data arise (e.g., variable metabolic half-lives), employ orthogonal assays (e.g., NMR for structure vs. LC-MS for quantification) and validate findings across multiple cell lines or animal models .
- Ethical and Feasibility Considerations : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, prioritize in vitro models over human trials for initial toxicity screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
